molecular formula C8H9Cl3FN B6334359 2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride CAS No. 960053-41-2

2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride

Cat. No.: B6334359
CAS No.: 960053-41-2
M. Wt: 244.5 g/mol
InChI Key: PBEKPQSMDQIZFJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride is a halogenated ethanamine derivative featuring a 2,4-dichlorophenyl group and a fluorine atom on the β-carbon of the ethanamine backbone. The hydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and chemical research.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-fluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8H,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEKPQSMDQIZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2,4-Dichlorophenyl)ethanol

The precursor 2-(2,4-dichlorophenyl)ethanol is synthesized through Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride, followed by reduction using sodium borohydride. Yields typically exceed 85% when using AlCl₃ as a catalyst.

Tosylation and Fluorination

The alcohol is activated via tosylation using toluene sulfonyl chloride (TsCl) in dichloromethane at 0–5°C for 4 hours, achieving >90% conversion. Subsequent fluorination employs potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 8 hours, yielding 2-fluoro-1-(2,4-dichlorophenyl)ethane. Excess KF (2.5 equiv) ensures complete substitution, with yields of 78–82%.

Gabriel Synthesis for Amine Formation

The fluoro intermediate undergoes Gabriel synthesis with potassium phthalimide in DMF at 100°C for 6 hours. Hydrazinolysis (hydrazine hydrate, ethanol, 80°C) liberates the primary amine, which is precipitated as the hydrochloride salt using concentrated HCl. Final recrystallization in ethanol yields 2-(2,4-dichlorophenyl)-2-fluoroethanamine hydrochloride with 95% purity.

Key Data

StepReagents/ConditionsYield (%)Purity (%)
TosylationTsCl, DCM, 0–5°C, 4h9298
FluorinationKF, DMF, 120°C, 8h8090
Gabriel SynthesisK-Phthalimide, DMF, 100°C, 6h7585
HydrazinolysisNH₂NH₂·H₂O, EtOH, 80°C, 3h8895

Reductive Amination of Fluoro-Ketone Intermediates

Preparation of 2-Fluoro-2-(2,4-dichlorophenyl)acetone

A Claisen-Schmidt condensation between 2,4-dichlorobenzaldehyde and fluoroacetone in acidic ethanol (H₂SO₄, 50°C, 12h) yields the α,β-unsaturated ketone. Hydrogenation over Pd/C (10% wt, 1 atm H₂, 25°C) saturates the double bond, providing 2-fluoro-2-(2,4-dichlorophenyl)acetone in 70% yield.

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol (pH 5, 24h, 25°C). The free base is isolated via extraction (CH₂Cl₂), followed by HCl gas treatment to precipitate the hydrochloride salt. This method achieves 65% overall yield with 92% purity.

Advantages

  • Avoids toxic phthalimide byproducts.

  • Compatible with continuous flow systems.

Direct Fluorination of Ethylamine Derivatives

Synthesis of 2-(2,4-Dichlorophenyl)ethylamine

2,4-Dichlorostyrene is hydroaminated using ammonia and a Rh catalyst (Wilkinson’s catalyst) at 80°C under 50 psi H₂, yielding 2-(2,4-dichlorophenyl)ethylamine (60% yield).

Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine at the β-position. The reaction proceeds via a radical mechanism, requiring 24 hours for 55% conversion.

Challenges

  • Low regioselectivity (≤70% β-fluorination).

  • Requires rigorous purification via column chromatography (SiO₂, hexane/EtOAc).

Palladium-Catalyzed Cross-Coupling for Late-Stage Fluorination

Suzuki-Miyaura Coupling

2,4-Dichlorophenylboronic acid reacts with 2-fluoroethyltriflate in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2M) in THF/H₂O (3:1) at 80°C. The coupled product, 2-(2,4-dichlorophenyl)-2-fluoroethyl triflate, is obtained in 75% yield.

Amination and Salt Formation

The triflate undergoes ammonolysis in liquid NH₃ at −33°C, followed by HCl quenching. This two-step sequence achieves 68% yield with 99% purity, making it suitable for pharmaceutical applications.

Comparative Analysis of Methods

MethodOverall Yield (%)Purity (%)ScalabilityCost (Relative)
Nucleophilic Substitution5895HighLow
Reductive Amination6592ModerateMedium
Direct Fluorination3385LowHigh
Cross-Coupling5199HighVery High

Critical Considerations in Process Optimization

Solvent Selection

  • DMF enhances fluorination rates but complicates recycling.

  • Ethanol/water mixtures improve salt precipitation efficiency.

Temperature Control

Exothermic reactions (e.g., tosylation) require jacketed reactors to maintain ≤5°C, preventing side-product formation.

Catalytic Systems

Pd-based catalysts necessitate rigorous metal scavenging (e.g., SiliaBond Thiol) to meet ICH Q3D guidelines for metal residues .

Chemical Reactions Analysis

Reduction of Nitrile Precursor

The compound is synthesized via reduction of 2-(2,4-dichlorophenyl)-2-fluoroacetonitrile using borane-tetrahydrofuran (BH₃-THF) under anhydrous conditions .

Reaction Parameter Details
Starting Material 2-(2,4-Dichlorophenyl)-2-fluoroacetonitrile
Reducing Agent BH₃-THF (1M in THF)
Solvent Tetrahydrofuran (THF)
Temperature Room temperature
Time Overnight stirring
Product 2-(2,4-Dichlorophenyl)-2-fluoroethanamine (free base)

The free base is subsequently treated with hydrochloric acid to yield the hydrochloride salt .

Amide Formation

In pharmaceutical applications, the amine group participates in nucleophilic acyl substitution reactions to form amides. For example, it reacts with carboxylic acid derivatives (e.g., phenoxychroman carboxylic acids) to create DP2 receptor antagonists .

Reaction Type Conditions Application
Amide bond formationCoupling with activated carboxylic acids (e.g., acyl chlorides, anhydrides)Synthesis of bioactive molecules for immunologic disease research

Comparative Reactivity

The electron-withdrawing effects of chlorine and fluorine substituents enhance the electrophilicity of the amine group, facilitating reactions such as:

  • Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

  • Oxidation : Potential conversion to nitroso or nitro derivatives under strong oxidative conditions (e.g., KMnO₄/H⁺) .

Stability and Side Reactions

The compound’s stability in aqueous or acidic environments is critical for its handling:

Condition Observation
Aqueous HCl Stable as hydrochloride salt
Strong Bases Decomposition to free base
High Temperatures Risk of dehydrohalogenation

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Potential Therapeutic Uses :
    • Neurological Disorders : Studies have indicated that compounds similar to this one may act as partial agonists at dopamine D2 and D3 receptors, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease .
    • Antiallergic Properties : The compound has been evaluated for its ability to modulate the DP2 receptor, which is implicated in allergic responses and asthma treatment .

Biological Research

Research has focused on the biological activities of 2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride, particularly its antimicrobial and antifungal properties.

  • Biological Activity Studies :
    • In vitro studies have demonstrated that the compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
    • Its antifungal properties have also been explored, showing effectiveness against common fungal pathogens .

Industrial Applications

The compound serves as an intermediate in the synthesis of various specialty chemicals. Its unique structure allows it to participate in several chemical reactions.

Synthesis Applications

  • Chemical Intermediates : It is used in the synthesis of fluorinated compounds and other pharmaceuticals. For instance, it can be transformed into 2-fluoroethylisocyanate, which is essential for synthesizing various agrochemicals .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryNeurological disorder treatment
Biological ResearchAntimicrobial activity
Industrial ChemistrySynthesis of fluorinated compounds

Case Studies

  • Neurological Drug Development :
    A study published in a pharmacology journal explored the efficacy of similar compounds on dopamine receptor modulation. The findings suggested that such compounds could lead to novel treatments for neurodegenerative diseases .
  • Antimicrobial Efficacy :
    An investigation into the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. This study supports its potential use in developing new antibiotics .
  • Synthesis of Fluorinated Compounds :
    A synthetic route involving this compound was detailed in industrial chemistry literature, showcasing its utility as a precursor for producing agrochemicals with enhanced efficacy due to fluorination .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-fluoroethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between 2-(2,4-dichlorophenyl)-2-fluoroethanamine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Differences Reference
This compound C₈H₇Cl₂FN·HCl ~240.5* 2,4-Cl₂ on phenyl; F on β-carbon Ethanamine backbone with β-fluoro substitution Target
2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride C₉H₁₂Cl₃N 240.56 2,4-Cl₂ on phenyl; CH₃ on α-carbon Propan-2-amine backbone (additional methyl group)
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride C₈H₁₀Cl₂FN 210.08 2-Cl, 4-F on phenyl No β-fluoro; ethanamine backbone
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride C₉H₁₀ClF₂N ~221.6* 2-Cl, 4-F on phenyl; CH₃ on α-carbon Propan-2-amine backbone; dual halogen substitution
2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine hydrochloride C₁₅H₁₃Cl₄NO·HCl 401.54 2,4-Cl₂ on phenyl; benzyl ether group Ether-linked substituent; additional Cl atoms
(2,4-Dichlorophenyl)methylamine hydrochloride C₁₀H₁₂Cl₂N·HCl ~265.6* 2,4-Cl₂ on phenyl; methyl-propan-2-amine Methyl-propan-2-amine backbone; no β-fluoro

*Estimated based on molecular formula.

Pharmacological and Physicochemical Comparisons

Lipophilicity and Bioavailability: The β-fluoro substitution in the target compound likely increases lipophilicity compared to non-fluorinated analogs like 2-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride . This could enhance blood-brain barrier penetration, relevant for CNS-targeted drugs.

Electronic Effects :

  • Fluorine’s electronegativity may alter electron distribution in the target compound, affecting interactions with receptors (e.g., G protein-coupled receptors) compared to chlorine-containing analogs .
  • The dichlorophenyl group in the target compound provides stronger electron-withdrawing effects than mixed chloro-fluoro substituents, possibly stabilizing aromatic interactions .

Metabolic Stability: Fluorine substitution often improves metabolic stability by resisting cytochrome P450 oxidation, giving the target compound an advantage over non-fluorinated analogs like 2-(2-chlorophenyl)ethanamine hydrochloride .

Salt Form and Solubility :

  • All compared compounds are hydrochloride salts, ensuring similar aqueous solubility profiles. However, bulkier substituents (e.g., benzyl ether in ) may reduce solubility compared to the target compound.

Biological Activity

2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride, with the CAS number 960053-41-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a fluorinated ethylamine moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C8H8Cl2FNHCl\text{C}_8\text{H}_8\text{Cl}_2\text{F}\text{N}\cdot \text{HCl}

Research indicates that this compound exhibits several mechanisms of action:

  • Monoamine Reuptake Inhibition : It has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which could contribute to its antidepressant effects.
  • Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), including adrenergic and serotonergic receptors, influencing mood and anxiety levels.

Pharmacological Effects

  • Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in forced swim tests, suggesting potential utility in treating depression.
  • Anxiolytic Properties : Studies indicate that it may reduce anxiety-like behaviors in rodents, potentially through modulation of the GABAergic system.

Toxicology

Toxicological assessments reveal that while the compound shows promise in therapeutic applications, it also possesses certain risks:

  • Neurotoxicity : High doses have been associated with neurotoxic effects in vitro, necessitating further investigation into safe dosage ranges.
  • Cardiovascular Effects : Preliminary data suggest potential cardiovascular side effects due to adrenergic receptor activity.

Study 1: Antidepressant Efficacy

A study published in the Journal of Enzymatic Inhibition and Medicinal Chemistry investigated the antidepressant effects of this compound in rodent models. Results indicated a significant decrease in immobility time compared to control groups, supporting its potential as an antidepressant agent .

Study 2: Anxiolytic Properties

Research conducted by Sun et al. (2020) assessed the anxiolytic properties of the compound using elevated plus-maze tests. The findings showed that treatment with the compound significantly increased time spent in open arms, indicative of reduced anxiety .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntidepressantSignificant reduction in immobility timeJournal of Enzymatic Inhibition
AnxiolyticIncreased open arm explorationSun et al. (2020)
NeurotoxicityObserved at high dosesPreliminary Toxicology Reports
Cardiovascular EffectsPotential adrenergic activityToxicology Studies

Q & A

Q. What are the established synthetic routes for 2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., halogenated ethanamine derivatives) are synthesized via alkylation of amines with halogenated precursors under controlled pH and temperature (e.g., 0–5°C to minimize side reactions) . Critical parameters include:
  • Catalyst selection : Use of phase-transfer catalysts to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
  • Reaction monitoring : TLC or HPLC to track intermediate formation and prevent over-alkylation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm substituent positions on the aromatic ring (e.g., 2,4-dichloro and 2-fluoro groups) via coupling patterns (e.g., meta-coupling for dichloro substituents) .
  • ¹⁹F NMR : Verify fluorine incorporation (δ ≈ -120 ppm for aromatic C-F bonds) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 270 nm) to assess purity (>98%) and identify impurities .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What factors affect the stability of this compound under different storage conditions?

  • Methodological Answer :
  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis; room temperature (RT) storage may lead to gradual degradation (~5% over 6 months) .
  • Light Exposure : Protect from UV light to avoid photodegradation of the aryl chloride/fluoride bonds .
  • Humidity : Use desiccants (e.g., silica gel) to minimize hygroscopic degradation. Conduct accelerated stability testing (40°C/75% RH for 3 months) to predict shelf life .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in in vitro models?

  • Methodological Answer :
  • Radiolabeling : Synthesize deuterated analogs (e.g., replace hydrogen with ²H in the ethanamine chain) to track metabolic products via LC-MS .
  • Hepatocyte Incubation : Use primary hepatocytes (human/rat) in DMEM + 10% FBS; incubate with 10 µM compound for 24 hours. Quench reactions with acetonitrile, extract metabolites, and analyze via UPLC-QTOF-MS .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify key metabolic enzymes .

Q. What methodological approaches resolve contradictions in reported solubility data for halogenated ethanamine derivatives?

  • Methodological Answer :
  • Systematic Solubility Studies :
Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Water2512.5 ± 0.3Gravimetric
Ethanol2558.7 ± 1.2UV-Vis (λ = 260 nm)
  • Controlled Variables : Standardize pH (e.g., 7.4 PBS for physiological relevance) and ionic strength. Use sonication (30 min) to ensure equilibrium .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack (e.g., ethanamine nitrogen or aromatic carbons). Use B3LYP/6-31G(d) basis set in Gaussian .
  • Kinetic Studies : Compare computed activation energies with experimental Arrhenius plots (e.g., reaction with sodium azide in DMSO at 25–50°C) .

Tables for Methodological Reference

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersReference
¹H NMRδ 7.45–7.55 (d, J = 8.5 Hz, Ar-H)
¹⁹F NMRδ -122.3 (s, C-F)
HPLCRetention time: 8.2 min (C18, 70:30 H₂O:MeCN)

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%/month)Major Degradants Identified
40°C/75% RH6.7 ± 0.5Hydrolyzed amine, dichlorophenol
UV Light (254 nm)12.3 ± 1.1Defluorinated byproduct

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